2,3-Dihexylthieno[3,4-b]pyrazine
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Overview
Description
2,3-Dihexylthieno[3,4-b]pyrazine is a useful research compound. Its molecular formula is C18H28N2S and its molecular weight is 304.496. The purity is usually 95%.
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Mechanism of Action
Target of Action
2,3-Dihexylthieno[3,4-b]pyrazine is primarily used in the field of materials science, particularly in the development of low band-gap polymers
Mode of Action
This compound is a key component in the synthesis of a new soluble, low band-gap polymer . It contributes to the polymer’s dark blue-black color in the neutral state, which becomes transparent light yellow when doped .
Biochemical Pathways
Instead, it influences the electronic properties of the polymers in which it is incorporated .
Result of Action
The incorporation of this compound in polymers results in materials with a low band-gap, high solubility, and unique color-changing properties . These materials have potential applications in organic photovoltaics .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and light exposure. For instance, the compound contributes to the high environmental, thermal, and light-soaking stability of certain hole-transporting materials .
Biochemical Analysis
Biochemical Properties
It is known that it has a low band-gap, which suggests that it could interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
It is known that it exhibits a low band-gap, suggesting that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,3-dihexylthieno[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2S/c1-3-5-7-9-11-15-16(12-10-8-6-4-2)20-18-14-21-13-17(18)19-15/h13-14H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOMDOYASBWBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC2=CSC=C2N=C1CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693445 |
Source
|
Record name | 2,3-Dihexylthieno[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146058-82-4 |
Source
|
Record name | 2,3-Dihexylthieno[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key electronic properties of poly(2,3-Dihexylthieno[3,4-b]pyrazine) that make it interesting for applications like organic photovoltaics?
A1: Poly(this compound) stands out due to its low band gap, reported as 0.95 eV in film form [], making it one of the lowest reported for polymers at the time of its discovery. This low band gap allows it to absorb light in a wider range of the solar spectrum, a crucial feature for efficient solar cells. Additionally, the polymer exhibits ambipolar charge transport [], meaning it can efficiently transport both holes and electrons, further enhancing its potential for use in organic electronic devices.
Q2: How does the synthesis method affect the properties and processability of poly(this compound)?
A2: The synthesis of poly(this compound) can be achieved through different polymerization techniques, each influencing the final polymer properties. For instance, direct arylation polymerization [] allows for the incorporation of various acceptor units within the polymer backbone, enabling fine-tuning of the band gap and solubility. On the other hand, GRIM polymerization [] offers a simpler method to produce the polymer while maintaining its solution processability, which is crucial for large-scale production and device fabrication.
Q3: Beyond organic photovoltaics, are there other potential applications for this polymer?
A3: Yes, research suggests potential applications in corrosion control for aluminum alloys []. Studies have investigated the use of neutral or n-doped poly(this compound) as protective coatings. The polymer's ability to act as an oxygen scavenger and provide cathodic protection shows promise for corrosion prevention.
Q4: What is the role of the dihexyl side chains in this compound and its polymer?
A4: The dihexyl side chains play a crucial role in enhancing the solubility of the polymer []. Without these alkyl chains, the polymer would likely be too rigid and insoluble for solution processing, which is essential for the fabrication of devices like organic photovoltaics.
Q5: How has this compound been used in the synthesis of nanoparticles for potential optical applications?
A5: Researchers have utilized this compound as an electron-accepting building block in the synthesis of conjugated polymer nanoparticles []. By incorporating this unit into poly(arylene ethynylene) nanoparticles via Sonogashira coupling, they achieved nanoparticles exhibiting strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum, highlighting their potential for applications such as bioimaging and light-activated therapy.
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